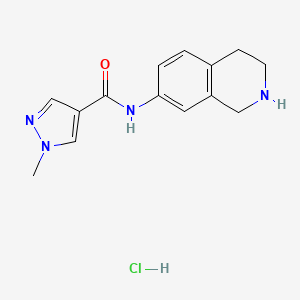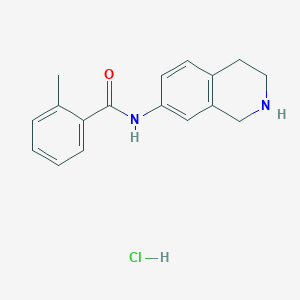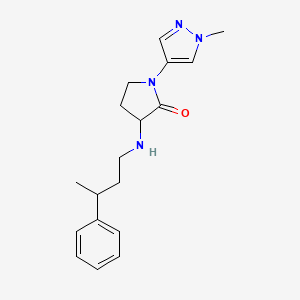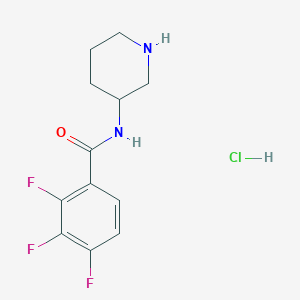![molecular formula C13H14N2O2S B7639164 N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide, commonly referred to as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used in biochemistry and molecular biology experiments to prevent the degradation of proteins by proteases. PMSF is a white crystalline powder that is soluble in polar solvents such as ethanol, methanol, and water.
Mecanismo De Acción
PMSF acts as a serine protease inhibitor by irreversibly binding to the active site of the protease. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. PMSF is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects
PMSF has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in cell lysates and tissue homogenates, which can lead to the identification of specific proteins and their functions. PMSF has also been shown to inhibit the activity of proteases in vivo, which can lead to the identification of new drug targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMSF has several advantages as a protease inhibitor. It is a broad-spectrum protease inhibitor that can inhibit many types of serine proteases. It is also relatively stable and easy to use. However, PMSF has several limitations. It is not effective against all types of proteases, and it can be toxic to cells at high concentrations. It is also relatively expensive compared to other protease inhibitors.
Direcciones Futuras
There are several future directions for the use of PMSF in scientific research. One area of research is the development of new protease inhibitors that are more effective and less toxic than PMSF. Another area of research is the identification of new drug targets using PMSF as a tool. Finally, PMSF could be used in the development of new diagnostic tools for the detection of protease activity in vivo.
Métodos De Síntesis
PMSF can be synthesized by reacting phenylmethylsulfonyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The reaction produces PMSF as the final product. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
PMSF is widely used in scientific research as a protease inhibitor. It is used to prevent the degradation of proteins by proteases during protein purification, gel electrophoresis, and other biochemical and molecular biology experiments. PMSF is also used to inhibit proteases in cell lysates and tissue homogenates to study the function of specific proteins.
Propiedades
IUPAC Name |
N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15-13(11-6-3-2-4-7-11)12-8-5-9-14-10-12/h2-10,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLQHKHZCRNRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Pyridin-2-ylethyl)pyrazol-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7639082.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)


![2-[4-(bicyclo[2.2.1]heptane-2-carbonyl)-1,4-diazepan-1-yl]-N-methylacetamide](/img/structure/B7639119.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-(3-methylphenyl)acetamide;hydrochloride](/img/structure/B7639145.png)

![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)